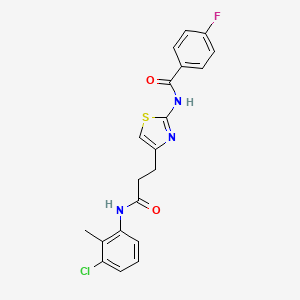
N-(4-(3-((3-cloro-2-metilfenil)amino)-3-oxopropil)tiazol-2-il)-4-fluorobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C20H17ClFN3O2S and its molecular weight is 417.88. The purity is usually 95%.
BenchChem offers high-quality N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Se ha encontrado que este compuesto exhibe actividad antibacteriana contra Staphylococcus aureus y Chromobacterium violaceum . Esto sugiere que podría usarse en el desarrollo de nuevos medicamentos antibacterianos.
Inhibición de la Ureasa
Se ha informado que el compuesto tiene una potente actividad inhibitoria de la ureasa . La ureasa es una enzima que es responsable de las morbilidades fatales en el cuerpo humano, como la incrustación de catéteres, la encefalopatía, las úlceras pépticas, el coma hepático, la formación de cálculos renales y muchas otras . Por lo tanto, este compuesto podría utilizarse en el desarrollo de medicamentos para tratar estas afecciones.
Actividad Antimicrobiana
El andamiaje de tiazol, que es parte de este compuesto, es conocido por mejorar la eficacia de los medicamentos utilizados para el tratamiento de infecciones por VIH, varios tipos de cáncer, hipertensión, esquizofrenia, alergias, e infecciones bacterianas y fúngicas . Por lo tanto, este compuesto podría utilizarse potencialmente en el desarrollo de nuevos medicamentos antimicrobianos.
Actividad Antifúngica
Como se mencionó anteriormente, el andamiaje de tiazol es conocido por mejorar la eficacia de los medicamentos antifúngicos . Por lo tanto, este compuesto podría utilizarse potencialmente en el desarrollo de nuevos medicamentos antifúngicos.
Actividad Antirretroviral
El andamiaje de tiazol es conocido por mejorar la eficacia de los medicamentos antirretrovirales . Por lo tanto, este compuesto podría utilizarse potencialmente en el desarrollo de nuevos medicamentos antirretrovirales.
Actividad Antineoplásica
El andamiaje de tiazol es conocido por mejorar la eficacia de los medicamentos antineoplásicos . Por lo tanto, este compuesto podría utilizarse potencialmente en el desarrollo de nuevos medicamentos antineoplásicos.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to have antibacterial activity , suggesting that the compound may target bacterial cells.
Mode of Action
It is synthesized from 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide . The presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond .
Biochemical Pathways
Similar compounds have been reported to inhibit the enzyme urease , which could suggest that this compound may also interact with enzymes and disrupt their normal function.
Result of Action
Similar compounds have shown in vitro antibacterial activity against staphylococcus aureus and chromobacterium violaceum , suggesting that this compound may also have antibacterial effects.
Propiedades
IUPAC Name |
N-[4-[3-(3-chloro-2-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2S/c1-12-16(21)3-2-4-17(12)24-18(26)10-9-15-11-28-20(23-15)25-19(27)13-5-7-14(22)8-6-13/h2-8,11H,9-10H2,1H3,(H,24,26)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIYKXPSLFOJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2575340.png)
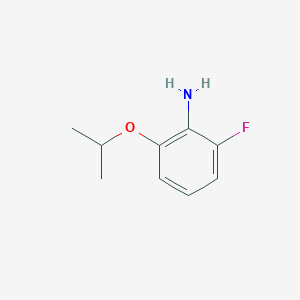
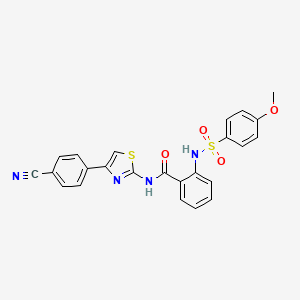
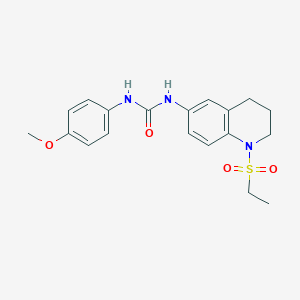
![ethyl 6-acetyl-2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2575349.png)
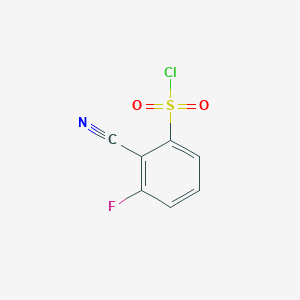
![N-(2-fluorophenyl)-2-{3-[(furan-2-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2575352.png)

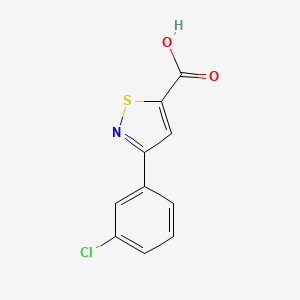
![7-(4-(2-(4-fluorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2575356.png)
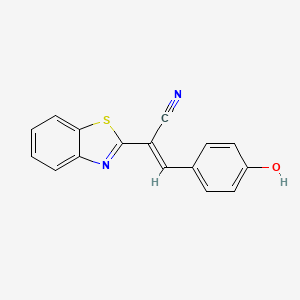

![cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole](/img/structure/B2575360.png)
![4-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2575363.png)
